molecular formula C14H10FNOS B1253050 2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole

2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole

Cat. No. B1253050
M. Wt: 259.3 g/mol
InChI Key: FFMONRZWRJLZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-6-methoxy-1,3-benzothiazole is a member of benzothiazoles.

Scientific Research Applications

Fluorescence Sensing and Imaging

  • Tanaka et al. (2001) described the use of benzothiazole derivatives in fluorescence probes for sensing pH and metal cations. These compounds exhibit large fluorescence enhancement under basic conditions and are sensitive to magnesium and zinc cations (Tanaka et al., 2001).

Radiosensitizers and Anticarcinogenic Properties

  • Majalakere et al. (2020) reported the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives as effective radiosensitizers and anticarcinogenic compounds, showing potential against human liver cancer and melanoma cell lines (Majalakere et al., 2020).

Prodrug Development for Antitumor Applications

  • Bradshaw et al. (2002) discussed the development of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles. These prodrugs showed promising results in treating breast and ovarian xenograft tumors in preclinical models (Bradshaw et al., 2002).

Antimycobacterial Activity

  • Sathe et al. (2011) explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, demonstrating promising anti-microbial properties (Sathe et al., 2011).

Amyloid Imaging in Alzheimer's Disease

  • Serdons et al. (2009) synthesized 2-(4'-fluorophenyl)-1,3-benzothiazole for amyloid imaging, a promising tracer for visualizing amyloid deposits in Alzheimer's disease patients (Serdons et al., 2009).

DNA Damage and Antitumor Mechanism

  • Trapani et al. (2003) studied the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and its impact on DNA damage and cell cycle arrest in tumor cells, indicating a specific antitumor mechanism involving aryl hydrocarbon receptor signaling (Trapani et al., 2003).

properties

Molecular Formula

C14H10FNOS

Molecular Weight

259.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C14H10FNOS/c1-17-11-6-7-12-13(8-11)18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

FFMONRZWRJLZNE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Kryptofix® 2.2.2 (23.4 mg, 0.062 mmol) in acetonitrile (2 mL) was added to a solution of KF (7.3 mg, 0.125 mmol) in water (0.5 mL). The solvents were evaporated at 120° C. and the residue was dried by azeotropic distillation with acetonitrile (3×1 mL). A solution of the iodyl precursor 2-(4-iodylphenyl)-6-methoxy-1,3-benzothiazole (7) (5.2 mg, 0.0125 mmol; dried over P2O5 under high vacuum for 2 hours before use) in hot DMSO (0.5 mL) was added to the dried KF-Kryptofix® complex. The reaction mixture was stirred at 120° C., 150° C. or 180° C. for 10 min. The reaction mixture was cooled and diluted with ice water (3 mL) and passed through a C-18 Sep-Pak® pre-activated with methanol (5 mL) followed by water (10 mL). The Sep-Pak was flushed with water (2×5 mL) and the crude product 9a retained on the Sep-Pak® was eluted off with CH2Cl2 (2×5 mL). The dichloromethane eluent was quantitatively analyzed by analytical HPLC (Waters Symmetry C18 column, 5μ particle size, 150×4.6 mm; eluent: MeCN/H2O 1:1; flow rate: 1 mL/min; UV 325 nm or 254 nm; RT=27 min) using an authentic sample of 2-(4-fluorophenyl)-6-methoxy-1,3-benzothiazole (9a) as a standard and the yield of the fluoro product 9a formed at 120° C., 150° C. and 180° C. was determined as 6.5%, 3.4% and 34.6%, respectively. The authentic sample of 9a was prepared in accordance with the nucleophilic displacement method for synthesis of non-rigid PBZ polymers described in U.S. Pat. No. 5,104,960.
[Compound]
Name
ice water
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2.2.2
Quantity
23.4 mg
Type
reactant
Reaction Step Three
Name
Quantity
7.3 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
iodyl
Quantity
5.2 mg
Type
reactant
Reaction Step Four
[Compound]
Name
KF-Kryptofix
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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